1-(Difluoromethyl)-2-oxopyrrolidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C6H7F2NO3 |
|---|---|
Molecular Weight |
179.12 g/mol |
IUPAC Name |
1-(difluoromethyl)-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H7F2NO3/c7-6(8)9-2-1-3(4(9)10)5(11)12/h3,6H,1-2H2,(H,11,12) |
InChI Key |
MLABWLFTLMEDRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1C(=O)O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization from Aniline and Itaconic Acid Derivatives
A common synthetic approach involves the reaction of fluorinated anilines with itaconic acid to form the pyrrolidine ring bearing the 2-oxo and 3-carboxylic acid functionalities.
For example, the reaction of 2,4-difluoroaniline with itaconic acid yields 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a close structural analog to the target compound. This method involves:
- Condensation of the aniline with itaconic acid under heating.
- Cyclization to form the 5-oxopyrrolidine ring.
- Isolation of the carboxylic acid functional group at the 3-position.
Esterification of the carboxylic acid with methanol in the presence of sulfuric acid catalyst produces methyl esters, which can be further transformed into hydrazides by reaction with hydrazine monohydrate in refluxing isopropanol.
Introduction of Difluoromethyl Group
The difluoromethyl group can be introduced by:
- Using difluoromethyl-substituted anilines as starting materials.
- Post-cyclization functional group transformations involving fluorination reagents or nucleophilic substitution.
While direct literature on 1-(Difluoromethyl)-2-oxopyrrolidine-3-carboxylic acid is limited, analogous methods for difluoromethylation in pyrrolidine derivatives are documented in fluorine chemistry literature.
Data Table: Summary of Synthetic Routes
Research Discoveries and Observations
Fluorinated pyrrolidine derivatives exhibit enhanced metabolic stability and bioactivity, making the introduction of difluoromethyl groups a valuable modification in drug design.
Esterification followed by hydrazide formation allows for further functionalization, expanding the chemical space for derivative synthesis and biological evaluation.
Multi-step synthetic sequences involving malonate chemistry and Friedel-Crafts acylation provide versatile routes to cyclic ketones and related heterocycles, which can be adapted for pyrrolidine frameworks.
The choice of starting materials and reaction conditions significantly influences the yield and purity of the final compound, with milder conditions favoring retention of sensitive functional groups such as difluoromethyl.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Difluoromethyl ketones or carboxylic acids.
Reduction: Difluoromethyl alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(Difluoromethyl)-2-oxopyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is investigated for its potential as a bioisostere in drug design, mimicking the properties of natural amino acids.
Medicine: Research explores its use in developing pharmaceuticals with improved metabolic stability and bioavailability.
Industry: It is utilized in the production of agrochemicals and materials with specific fluorinated properties.
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-2-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate biological pathways, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural differences between the target compound and analogous pyrrolidine/quinolone derivatives:
Key Observations :
Key Research Findings
- Enoxacin Analogues: Substitution at position 1 with difluoromethyl instead of ethyl increases antibacterial potency against Gram-negative pathogens .
- Fluorine’s Role: Difluoromethyl improves bioavailability compared to non-fluorinated or mono-fluorinated analogues, as seen in quinolone derivatives .
Biological Activity
1-(Difluoromethyl)-2-oxopyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Structural Characteristics
The compound features a pyrrolidine ring with a difluoromethyl group and a carboxylic acid functional group. The stereochemistry at the 2 and 4 positions is crucial for its biological interactions. The presence of fluorine atoms often enhances the lipophilicity and bioavailability of compounds, making them more effective in biological systems.
| Property | Description |
|---|---|
| Chemical Class | Pyrrolidine derivatives |
| Functional Groups | Difluoromethyl, carboxylic acid |
| Stereochemistry | (2S,4S) configuration |
This compound exhibits several biological activities primarily through enzyme inhibition and modulation of protein-ligand interactions. The compound's mechanism may involve:
- Enzyme Inhibition : Binding to active sites of enzymes, altering their activity.
- Protein-Ligand Interactions : Modulating the conformation of target proteins, which can affect signaling pathways.
Anticancer Properties
Research indicates that derivatives of 5-oxopyrrolidine, including this compound, show promising anticancer activity. A study utilizing the A549 human lung adenocarcinoma cell line demonstrated that these compounds exhibit structure-dependent cytotoxicity. The MTT assay results indicated that certain derivatives significantly reduce cell viability compared to standard chemotherapeutic agents like cisplatin .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties against various Gram-positive bacteria and fungi. In vitro studies have shown effectiveness against strains such as Staphylococcus aureus and Candida auris. These findings suggest potential applications in developing new antimicrobial agents targeting resistant pathogens .
Case Studies
- Anticancer Activity Evaluation : A recent study assessed the anticancer effects of different 5-oxopyrrolidine derivatives on A549 cells. Compounds were tested at a concentration of 100 µM for 24 hours. Results indicated that some derivatives had comparable or superior activity compared to cisplatin, highlighting their potential as novel anticancer agents .
- Antimicrobial Screening : Another study focused on the antimicrobial efficacy of various pyrrolidine derivatives against multidrug-resistant pathogens. Using broth microdilution techniques, several compounds were identified with significant inhibitory effects against key bacterial strains prioritized by WHO .
Q & A
Q. What synthetic strategies are effective for introducing the difluoromethyl group into pyrrolidine-based carboxylic acids?
The difluoromethyl group can be introduced via nucleophilic fluorination using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. Alternatively, cycloaddition reactions involving fluorinated precursors (e.g., difluoromethyl ketones) with amines or carboxylic acids under catalytic conditions (e.g., acid catalysis) are viable. For example, analogous compounds have been synthesized by reacting 2,4-difluoroaniline with itaconic acid under reflux, followed by cyclization . Characterization via , , and LC-MS is critical to confirm regioselectivity and purity .
Q. How does the difluoromethyl group influence the compound’s acidity and solubility?
The electron-withdrawing nature of the difluoromethyl group lowers the pKa of the carboxylic acid moiety (typically ~3.69 for similar compounds), enhancing its solubility in aqueous buffers at physiological pH. However, the hydrophobic CFH group may reduce overall solubility in polar solvents, necessitating co-solvents like DMSO or ethanol for in vitro assays . Computational tools like COSMO-RS can predict solubility profiles based on molecular polarity and hydrogen-bonding capacity .
Q. What spectroscopic methods are recommended for structural elucidation?
- : Identify protons adjacent to the difluoromethyl group (e.g., δ ~4.5–5.5 ppm for CHF-related splitting).
- : Confirm CFH presence (δ ~-140 to -120 ppm for CFH).
- IR Spectroscopy: Carboxylic acid C=O stretches (~1700 cm) and NH/OH bands (~2500–3500 cm).
- LC-MS/HPLC: Assess purity (>95% by area under the curve) and molecular ion peaks (e.g., [M+H] via ESI-MS) .
Advanced Research Questions
Q. How can conformational analysis explain the bioactivity of this compound in enzyme inhibition assays?
The difluoromethyl group induces steric and electronic effects on the pyrrolidine ring, stabilizing boat or envelope conformations that mimic transition states in enzyme-substrate interactions. Molecular dynamics (MD) simulations and X-ray crystallography of analogous compounds reveal that the CFH group enhances binding to hydrophobic pockets (e.g., in proteases or kinases) while the carboxylic acid participates in hydrogen bonding with catalytic residues .
Q. What strategies resolve contradictions in SAR studies for fluorinated pyrrolidine derivatives?
Discrepancies in structure-activity relationships (SAR) often arise from variable fluorination positions or stereochemistry. For example:
- Fluorine placement: 3-Carboxylic acid vs. 2-oxo substitution alters hydrogen-bonding networks.
- Stereoelectronic effects: CFH at C1 vs. C3 changes dipole moments, impacting membrane permeability. Use comparative MD simulations, free-energy perturbation (FEP), or isothermal titration calorimetry (ITC) to quantify binding energetics and validate hypotheses .
Q. How do metabolic stability assays address the compound’s susceptibility to defluorination?
In vitro assays with liver microsomes (human/rat) and cytochrome P450 inhibitors (e.g., ketoconazole) can identify metabolic hotspots. For fluorinated compounds, LC-MS/MS monitors defluorination products (e.g., HF elimination). Structural modifications, such as replacing CFH with a trifluoromethyl (CF) group, may enhance stability but require re-optimization of solubility and potency .
Methodological Notes
- Experimental Design: Prioritize orthogonal purification (e.g., flash chromatography followed by recrystallization) to eliminate fluorinated byproducts .
- Data Interpretation: Use Cambridge Structural Database (CSD) and Protein Data Bank (PDB) entries to benchmark crystallographic or docking results against known fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
